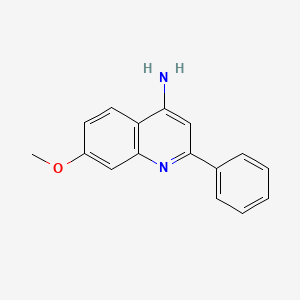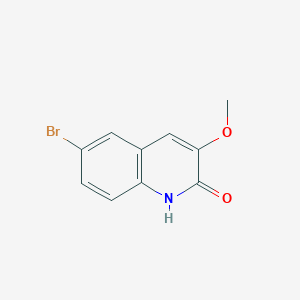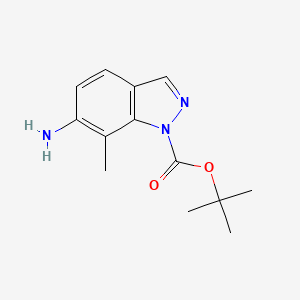![molecular formula C14H9N5 B11863168 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 918802-93-4](/img/structure/B11863168.png)
2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its fused ring structure, which includes a pyridine ring, a triazole ring, and a quinazoline ring. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile in the presence of a catalyst such as copper acetate. This reaction proceeds via a [3+2] cycloaddition mechanism, resulting in the formation of the triazole ring .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or manganese dioxide. This method is advantageous due to its high yield and relatively mild reaction conditions .
Industrial Production Methods
Industrial production of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases.
Uniqueness
2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
918802-93-4 |
|---|---|
Formule moléculaire |
C14H9N5 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H9N5/c1-2-6-12-11(5-1)14-17-13(18-19(14)9-16-12)10-4-3-7-15-8-10/h1-9H |
Clé InChI |
UMEJEWQYMSXBHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11863087.png)




![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)






![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
